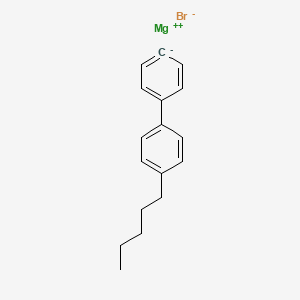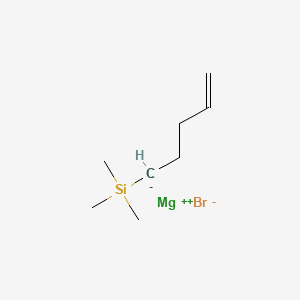![molecular formula C14H13NO3 B14400430 Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate CAS No. 88350-07-6](/img/structure/B14400430.png)
Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate is an organic compound that features a quinoline moiety linked to an acetate group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate can be synthesized through a one-pot, three-component reaction involving 2-chloroquinoline-3-carbaldehyde, piperidine, and acetophenone under microwave irradiation. This method is solvent-free and catalyst-free, making it environmentally friendly and efficient .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antimalarial, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can interact with various cellular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Quinoxalines: These compounds are structurally related and exhibit similar biological activities.
Quinolin-8-amines: These are isomerically related and valuable scaffolds in organic synthesis
Uniqueness
Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate is unique due to its specific ether linkage and the presence of both quinoline and acetate functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
88350-07-6 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
prop-2-enyl 2-quinolin-8-yloxyacetate |
InChI |
InChI=1S/C14H13NO3/c1-2-9-17-13(16)10-18-12-7-3-5-11-6-4-8-15-14(11)12/h2-8H,1,9-10H2 |
InChI Key |
XSGICKIQIDHTMG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)
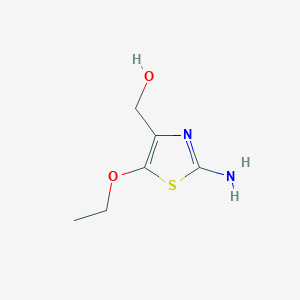
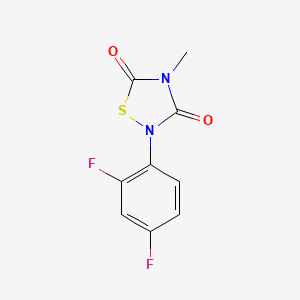
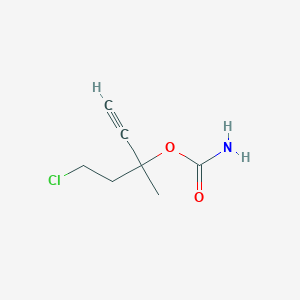
![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)
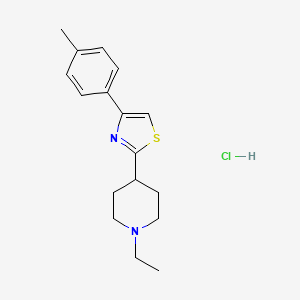
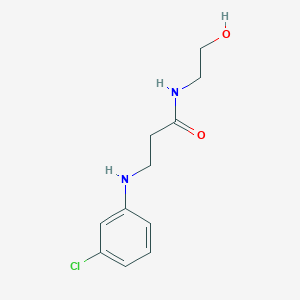
![1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine](/img/structure/B14400404.png)
![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
